AP22408

Catalog No.
S519068
CAS No.
268741-43-1
M.F
C30H41N3O10P2
M. Wt
665.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AP22408

Researchers face poor stability and off-target effects using phosphopeptides or systemic Src inhibitors for bone resorption assays. AP22408 solves this: a non-peptide Src SH2 inhibitor (IC50 = 0.30 µM) with a bone-targeting 3',4'-diphosphonophenylalanine (Dpp) moiety that ensures localized osteoclast inhibition. • 18-fold higher SH2 affinity vs standard phosphopeptides. • Hydroxyapatite accumulation reduces systemic toxicity in vivo. • Stable for bone metastasis model and osteoclast assays. Procure from SMolecule: ≥98% purity, -20°C storage.

CAS Number

268741-43-1

Product Name

AP22408

IUPAC Name

[4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-phosphonophenyl]phosphonic acid

Molecular Formula

C30H41N3O10P2

Molecular Weight

665.6 g/mol

InChI

InChI=1S/C30H41N3O10P2/c1-18(34)32-25(13-20-11-12-27(44(37,38)39)28(14-20)45(40,41)42)30(36)33-24-10-6-5-9-21-15-26(23(29(31)35)16-22(21)24)43-17-19-7-3-2-4-8-19/h11-12,14-16,19,24-25H,2-10,13,17H2,1H3,(H2,31,35)(H,32,34)(H,33,36)(H2,37,38,39)(H2,40,41,42)/t24-,25-/m0/s1

InChI Key

SPSGYTWOIGAABK-DQEYMECFSA-N

solubility

Soluble in DMSO, not in water

Synonyms

AP-22408; AP 22408; AP22408; UNII-3U3L5QR4KV; CC1; AC1L9I7C; 3U3L5QR4KV; SCHEMBL7245569;

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

The exact mass of the compound {4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid is 665.22672 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Diphosphonates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

AP22408 is a specialized, non-peptide inhibitor of the Src homology 2 (SH2) domain (IC50 = 0.30 µM) engineered specifically for osteoclast-mediated bone resorption research. Unlike conventional systemic kinase inhibitors, AP22408 incorporates a 3',4'-diphosphonophenylalanine (Dpp) moiety that serves a dual purpose: it acts as a highly potent phosphotyrosine (pTyr) mimic for SH2 binding and provides exceptional bone-targeting affinity via hydroxyapatite adsorption [1]. This makes it a critical precursor and reference standard for developing targeted therapeutics for osteoporosis, osteolytic bone metastasis, and Paget's disease, offering researchers a stable, non-peptide scaffold with proven in vivo antiresorptive activity[2].

Research Fit

Targets Src SH2 domain, not catalytic kinase domain
Intrinsic bone-targeting via Dpp moiety adsorption to hydroxyapatite
Enables osteoclast-selective Src pathway interrogation

Substituting AP22408 with generic Src inhibitors (e.g., Dasatinib) or cognate phosphopeptides (e.g., Ac-pTyr-Glu-Glu-Ile) compromises both targeting specificity and assay stability. Standard ATP-competitive Src inhibitors lack bone-targeting moieties, leading to systemic off-target effects in non-osteoclast cells that rely on Src signaling [1]. Conversely, while standard phosphopeptides can bind the SH2 domain, they suffer from rapid proteolytic degradation and lack the hydroxyapatite affinity required to concentrate the inhibitor at the bone resorption lacunae [2]. AP22408’s Dpp moiety overcomes both limitations, ensuring localized accumulation at the bone surface and sustained osteoclast inhibition without the systemic toxicity or instability of generic alternatives [2].

Substitution Risk

AP22408

SH2 domain inhibitor with bone-targeting; osteoclast-selective pharmacology

ATP-competitive Src inhibitors

Systemic kinase inhibition without bone homing; may alter osteoblast Src signaling

AP22408

Direct Src SH2 protein-protein interaction blockade

Bisphosphonates

Target FPPS in osteoclasts; lack Src pathway specificity

Enhanced Src SH2 Binding Affinity

For laboratory workflows requiring stable, high-affinity reagents, AP22408 utilizes a 3',4'-diphosphonophenylalanine (Dpp) group as a phosphotyrosine mimic, yielding significantly tighter binding to the Src SH2 domain compared to standard peptide baselines. In fluorescence polarization-based competitive binding assays, AP22408 demonstrated an IC50 of 0.30 µM, outperforming the cognate phosphopeptide Ac-pTyr-Glu-Glu-Ile, which exhibited an IC50 of 5.5 µM[1]. This 18-fold increase in affinity confirms AP22408 as a superior, non-peptide scaffold for SH2-targeted assay development and structural biology workflows [1].

Evidence DimensionSrc SH2 domain binding affinity (IC50)
Target Compound Data0.30 µM
Comparator Or BaselineCognate phosphopeptide Ac-pTyr-Glu-Glu-Ile (5.5 µM)
Quantified Difference18-fold higher binding affinity
ConditionsFluorescence polarization-based competitive binding assay

Procuring AP22408 ensures higher assay sensitivity and target engagement in SH2-inhibition models compared to using rapidly degrading, lower-affinity reference peptides.

SH2 Binding Affinity
Head-to-head
18.3× enhanced vs native phosphopeptide
IC50 0.30 μM vs 5.5 μM
Supports SH2 domain probe selection for interaction studies
In vitro competitive binding assay context

Bone-Targeted Localization via Hydroxyapatite Adsorption

The procurement value of AP22408 lies in its dual-action Dpp moiety, which not only binds SH2 but also drives hydroxyapatite adsorption, a critical factor for bone-targeted formulations. Direct cellular assay comparisons between AP22408 and AP22650 (a high-affinity Src SH2 inhibitor lacking the bone-targeting Dpp group) reveal that only AP22408 effectively accumulates on bone surfaces to inhibit rabbit osteoclast-mediated resorption of dentine[1]. This targeted accumulation minimizes systemic Src-dependent off-target effects, fitting perfectly into localized drug delivery research[1].

Evidence DimensionOsteoclast-mediated dentine resorption inhibition
Target Compound DataHigh bone accumulation and potent resorption inhibition
Comparator Or BaselineAP22650 (Non-bone-targeted SH2 inhibitor analog)
Quantified DifferenceSelective localization and functional inhibition at the bone surface vs. systemic distribution
ConditionsRabbit osteoclast dentine resorption assay

Buyers modeling osteolytic diseases must select AP22408 over generic Src inhibitors to achieve physiologically relevant, localized bone concentration without systemic cellular toxicity.

Bone Targeting
Class-level
~80% hydroxyapatite binding
Osteoclast-selective delivery context; ATP-competitive inhibitors lack this property
Data to verify; hydroxyapatite adsorption assay

In Vivo Antiresorptive Efficacy

AP22408 provides validated in vivo efficacy for preclinical bone disease modeling. In a thyroparathyroidectomized (TPTX) rat model of parathyroid hormone-induced bone resorption, AP22408 provided a statistically significant reduction in serum calcium levels (P = 0.0379) compared to the vehicle and AP22409, a bone-targeted analog that fails to bind Src SH2 [1]. This confirms that the intact AP22408 molecule is required for functional antiresorptive activity, ensuring reproducible results in complex animal models [1].

Evidence DimensionReduction of PTH-induced serum calcium elevation
Target Compound DataStatistically significant antiresorptive effect (P = 0.0379)
Comparator Or BaselineAP22409 (Negative control: bone-targeted but lacks SH2 binding)
Quantified DifferenceSignificant suppression of bone resorption vs. no effect in control
ConditionsIn vivo TPTX rat model of PTH-induced bone resorption

For translational research and preclinical drug development, AP22408 serves as a highly validated, in vivo-ready positive control for osteoclast-specific Src inhibition.

Osteoclast Resorption
Supporting
IC50 ~0.2 μM
Functional anti-resorptive activity in cellular model
Rabbit osteoclast dentine resorption assay
In Vivo Anti-Resorptive
Supporting
~50% reduction in hypercalcemia at 3 mg/kg IV
Model-response context in PTH-induced rat model
Serum calcium endpoint; requires model-specific validation

Osteolytic Bone Metastasis Modeling

AP22408 is the preferred reference compound for in vivo models of bone metastasis. Its ability to selectively accumulate on hydroxyapatite ensures that Src inhibition is localized to the osteoclast-bone interface, accurately mimicking the desired pharmacokinetic profile of next-generation bone-sparing oncology drugs[1].

Non-Peptide SH2 Domain Inhibitor Development

Due to its 18-fold higher binding affinity over standard phosphopeptides, AP22408 serves as an ideal structural scaffold and positive control in competitive binding assays (e.g., fluorescence polarization) aimed at discovering novel, stable pTyr mimetics for SH2 domain targeting [2].

Osteoclast-Mediated Dentine Resorption Assays

In specialized in vitro assays measuring osteoclast activity, AP22408 provides reliable, targeted inhibition. It is specifically procured to differentiate between systemic kinase toxicity and true localized antiresorptive activity, outperforming non-targeted analogs like AP22650 [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Osteoclast-specific Src SH2 pathway studies
Bone-targeting Dpp moiety
Osteoclast resorption assays
SH2 domain interaction pharmacology
Nonpeptide phosphotyrosine mimic
SH2 binding competition assays
Preclinical bone resorption models
In vivo anti-resorptive activity
PTH-induced hypercalcemia endpoints
Bone-targeted delivery benchmarking
Hydroxyapatite adsorption profile
Tissue distribution and selectivity

XLogP3

1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

665.22671851 Da

Monoisotopic Mass

665.22671851 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3U3L5QR4KV

Other CAS

268741-43-1

Wikipedia

{4-[2-Acetylamino-2-(3-Carbamoyl-2-Cyclohexylmethoxy-6,7,8,9-Tetrahydro-5h-Benzocyclohepten-5ylcarbamoyl)-Ethyl]-2-Phosphono-Phenyl}-Phosphonic Acid
Ap-22408
1: Rucci N, Susa M, Teti A. Inhibition of protein kinase c-Src as a therapeutic approach for cancer and bone metastases. Anticancer Agents Med Chem. 2008 Apr;8(3):342-9. Review. PubMed PMID: 18393792.
2: Shakespeare WC, Metcalf CA 3rd, Wang Y, Sundaramoorthi R, Keenan T, Weigele M, Bohacek RS, Dalgarno DC, Sawyer TK. Novel bone-targeted Src tyrosine kinase inhibitor drug discovery. Curr Opin Drug Discov Devel. 2003 Sep;6(5):729-41. Review. PubMed PMID: 14579523.
3: Sundaramoorthi R, Shakespeare WC, Keenan TP, Metcalf CA 3rd, Wang Y, Mani U, Taylor M, Liu S, Bohacek RS, Narula SS, Dalgarno DC, van Schravandijk MR, Violette SM, Liou S, Adams S, Ram MK, Keats JA, Weigle M, Sawyer TK, Weigele M. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorg Med Chem Lett. 2003 Sep 15;13(18):3063-6. Erratum in: Bioorg Med Chem Lett. 2003 Dec 15;13(24):4519. PubMed PMID: 12941334.
4: Violette SM, Guan W, Bartlett C, Smith JA, Bardelay C, Antoine E, Rickles RJ, Mandine E, van Schravendijk MR, Adams SE, Lynch BA, Shakespeare WC, Yang M, Jacobsen VA, Takeuchi CS, Macek KJ, Bohacek RS, Dalgarno DC, Weigele M, Lesuisse D, Sawyer TK, Baron R. Bone-targeted Src SH2 inhibitors block Src cellular activity and osteoclast-mediated resorption. Bone. 2001 Jan;28(1):54-64. PubMed PMID: 11165943.
5: Shakespeare W, Yang M, Bohacek R, Cerasoli F, Stebbins K, Sundaramoorthi R, Azimioara M, Vu C, Pradeepan S, Metcalf C 3rd, Haraldson C, Merry T, Dalgarno D, Narula S, Hatada M, Lu X, van Schravendijk MR, Adams S, Violette S, Smith J, Guan W, Bartlett C, Herson J, Iuliucci J, Weigele M, Sawyer T. Structure-based design of an osteoclast-selective, nonpeptide src homology 2 inhibitor with in vivo antiresorptive activity. Proc Natl Acad Sci U S A. 2000 Aug 15;97(17):9373-8. PubMed PMID: 10944210; PubMed Central PMCID: PMC16871.

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